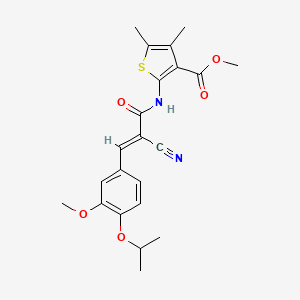
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics and Optoelectronics
This compound exhibits promising properties for use in organic electronic devices. Researchers have explored its application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-accepting nature, high charge mobility, and absorption in the visible range make it an attractive candidate for these applications .
Photodynamic Therapy (PDT)
The compound’s photophysical properties, including its absorption in the red region, suggest potential use in PDT. PDT is a cancer treatment that involves light activation of photosensitizers to generate reactive oxygen species, leading to tumor cell destruction. Further studies are needed to optimize its efficacy and selectivity .
Antibacterial and Antifungal Agents
The cyano group in the compound may contribute to its antimicrobial activity. Researchers have investigated its potential as an antibacterial and antifungal agent. Understanding its mechanism of action and toxicity profile is crucial for therapeutic development .
Anti-Inflammatory Properties
Given the presence of methoxy and cyano groups, this compound might exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways and cytokine production could lead to novel anti-inflammatory drugs .
Metal-Organic Frameworks (MOFs)
The thiophene-based structure could serve as a ligand for MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. Exploring the synthesis of MOFs incorporating this compound could yield interesting results .
Materials for Organic Semiconductors
The conjugated system in the compound suggests potential as a building block for organic semiconductors. Researchers have synthesized similar structures for use in thin-film transistors and organic solar cells. Investigating its charge transport properties is essential .
Chemical Sensors
The compound’s functional groups may enable its use in chemical sensors. Researchers could explore its sensitivity toward specific analytes, such as gases or ions, for environmental monitoring or medical diagnostics .
Drug Delivery Systems
Leveraging the compound’s solubility and stability, scientists could incorporate it into drug delivery systems. Its ability to encapsulate hydrophobic drugs or target specific tissues warrants further investigation .
特性
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-12(2)29-17-8-7-15(10-18(17)27-5)9-16(11-23)20(25)24-21-19(22(26)28-6)13(3)14(4)30-21/h7-10,12H,1-6H3,(H,24,25)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHVZHRHPAUNQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(C)C)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



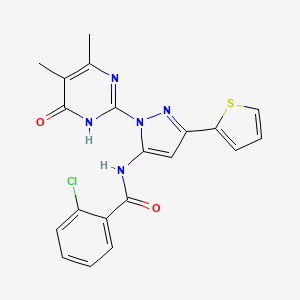
![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B2742847.png)
![1-Oxaspiro[4.4]nonan-6-one](/img/structure/B2742849.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B2742852.png)
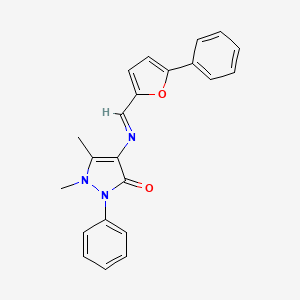
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)
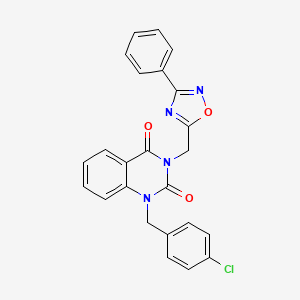
![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)
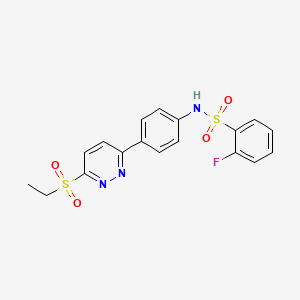
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)

